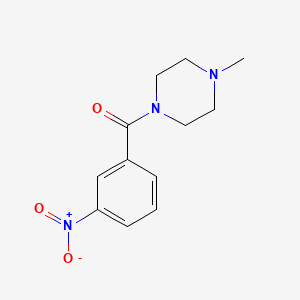

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-5-7-14(8-6-13)12(16)10-3-2-4-11(9-10)15(17)18/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFLFPDRTOJXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354097 | |

| Record name | (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93185-61-6 | |

| Record name | (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpiperazin 1 Yl 3 Nitrophenyl Methanone

Established Reaction Pathways for Amide Bond Formation

The formation of the amide bond in (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone is central to its synthesis. Traditional methods for creating this linkage are well-documented in organic chemistry.

Acyl Chloride Coupling with Piperazine (B1678402) Derivatives

A common and efficient method for the synthesis of this compound is the reaction of 3-nitrobenzoyl chloride with 1-methylpiperazine (B117243). This reaction is a classic example of nucleophilic acyl substitution. The highly reactive acyl chloride is readily attacked by the secondary amine of the 1-methylpiperazine, leading to the formation of the desired amide.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), to prevent side reactions. researchgate.net A base, for instance triethylamine (B128534) or N,N-diisopropylethylamine, is often included to neutralize the hydrochloric acid byproduct generated during the reaction. unica.it For a closely related compound, (3-nitrophenyl)(piperazin-1-yl)methanone, a synthesis has been reported using piperazine and m-nitrobenzoyl chloride in tetrahydrofuran with acetic acid. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Conditions | Product |

|---|---|---|---|---|---|

| 3-Nitrobenzoyl chloride | 1-Methylpiperazine | Dichloromethane (DCM) | Triethylamine (TEA) | 0°C to room temperature | This compound |

| 3-Nitrobenzoyl chloride | 1-Methylpiperazine | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | Room temperature, 5 hours | This compound |

Condensation Reactions with Carboxylic Acids and Amines

An alternative to using highly reactive acyl chlorides is the direct condensation of a carboxylic acid with an amine, facilitated by a coupling agent. In this approach, 3-nitrobenzoic acid is reacted with 1-methylpiperazine in the presence of a reagent that activates the carboxylic acid.

Commonly used coupling agents for this type of transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. mdpi.com Another effective coupling agent is N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), which is frequently used with a base like triethylamine or N,N-diisopropylethylamine in a solvent such as dimethylformamide (DMF). unica.it

| Carboxylic Acid | Amine | Coupling Agent/Additive | Solvent | Base | Product |

|---|---|---|---|---|---|

| 3-Nitrobenzoic acid | 1-Methylpiperazine | EDC/HOBt | Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA) | This compound |

| 3-Nitrobenzoic acid | 1-Methylpiperazine | HBTU | Dimethylformamide (DMF) | Triethylamine (TEA) | This compound |

Alternative and Emerging Synthetic Strategies

Beyond the traditional methods, other synthetic strategies are being explored for the formation of amide bonds and the functionalization of piperazine rings.

Reductive Amination Approaches for Piperazine Ring Functionalization

While not a direct method for the final amide bond formation in this specific molecule, reductive amination is a key strategy for functionalizing the piperazine ring itself, which can be a precursor step in a multi-step synthesis. This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Palladium-Catalyzed Coupling Reactions in Analogous Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. While typically used to form aryl amines from aryl halides and amines, variations of these methods can be applied to the synthesis of amides. These reactions offer the advantage of often proceeding under milder conditions and with a broad substrate scope.

Optimization of Reaction Conditions and Yields for Research-Scale Production

The efficiency of the synthesis of this compound on a research scale is highly dependent on the optimization of various reaction parameters. The choice of solvent can significantly impact reaction rates and yields. For acyl chloride couplings, aprotic solvents like dichloromethane and tetrahydrofuran are generally preferred. In condensation reactions, polar aprotic solvents such as dimethylformamide are common.

The selection of the base is also crucial. In acyl chloride reactions, tertiary amines like triethylamine and N,N-diisopropylethylamine are widely used to scavenge the generated acid without competing as nucleophiles. The stoichiometry of the reactants, reaction temperature, and reaction time are other critical factors that are often adjusted to maximize the yield and purity of the final product. Purification is typically achieved through techniques such as column chromatography or recrystallization. researchgate.netmdpi.com

Precursor Synthesis and Reactivity in the Context of this compound Formation

The formation of this compound is contingent upon the successful synthesis and purification of its constituent precursors: 3-nitrobenzoyl chloride and 1-methylpiperazine. The reactivity of these precursors is paramount to achieving a successful coupling reaction.

Synthesis of 3-Nitrobenzoyl Chloride

3-Nitrobenzoyl chloride is typically synthesized from 3-nitrobenzoic acid. A common and effective method for this transformation is the reaction of 3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

One established laboratory procedure involves treating 3-nitrobenzoic acid with an excess of thionyl chloride and heating the mixture under reflux. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 3-nitrobenzoyl chloride. This product can then be purified by distillation. For instance, a procedure involves heating 3-nitrobenzoic acid with thionyl chloride for several hours to ensure complete conversion.

Alternatively, phosphorus pentachloride can be employed. In this method, solid 3-nitrobenzoic acid is mixed with phosphorus pentachloride and gently heated. A vigorous reaction ensues, producing hydrogen chloride and phosphorus oxychloride as byproducts. The 3-nitrobenzoyl chloride can then be isolated by distillation.

| Reactant | Reagent | Conditions | Product |

| 3-Nitrobenzoic Acid | Thionyl Chloride | Reflux | 3-Nitrobenzoyl Chloride |

| 3-Nitrobenzoic Acid | Phosphorus Pentachloride | Heating | 3-Nitrobenzoyl Chloride |

Synthesis of 1-Methylpiperazine

Several synthetic routes are available for the preparation of 1-methylpiperazine. A prevalent industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure over a catalyst.

Another common laboratory-scale synthesis is the methylation of piperazine. This can be achieved using various methylating agents. For example, reacting piperazine with methyl chloride under pressure and elevated temperatures can yield 1-methylpiperazine. The molar ratio of piperazine to methyl chloride is a critical parameter to control the extent of methylation and minimize the formation of the undesired by-product, 1,4-dimethylpiperazine. The reaction is often carried out in a solvent such as methanol (B129727) or ethylene (B1197577) glycol.

| Precursor | Reagent(s) | Conditions | Product |

| Piperazine | Methyl Chloride | 80-200 °C, Pressure | 1-Methylpiperazine |

| Diethanolamine | Methylamine | High Temperature, Pressure, Catalyst | 1-Methylpiperazine |

Reactivity and Formation of this compound

The core reaction for the synthesis of this compound is a nucleophilic acyl substitution. In this reaction, the nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond.

This type of reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at or below room temperature to control the exothermicity of the reaction. A base, commonly a tertiary amine like triethylamine or diisopropylethylamine, is usually added to the reaction mixture. The role of the base is to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. The removal of HCl drives the reaction to completion.

The work-up procedure generally involves washing the reaction mixture with an aqueous solution to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product. Purification of the final compound can be achieved by techniques such as recrystallization or column chromatography.

Computational and Theoretical Investigations of 4 Methylpiperazin 1 Yl 3 Nitrophenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

Conformational Analysis and Molecular Dynamics Simulations

There are no available studies on the conformational analysis or molecular dynamics simulations of (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone. Conformational analysis would explore the different spatial arrangements (conformers) of the molecule and their relative energies, while molecular dynamics simulations would model the movement of its atoms over time to understand its flexibility and interactions in a simulated environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

While computational methods are frequently used to predict spectroscopic data like NMR chemical shifts and IR vibrational frequencies, no such predictions have been published for this compound. These theoretical spectra are often calculated and compared with experimental data to confirm a molecule's structure.

In Silico Assessment of Chemical Reactivity Descriptors

A detailed in silico assessment of chemical reactivity descriptors for this compound is not present in the literature. These descriptors, often derived from DFT calculations, include parameters like chemical hardness, softness, electronegativity, and the electrophilicity index. They provide quantitative measures of a molecule's reactivity.

Structure-Property Relationships Derived from Computational Parameters

The in silico prediction of molecular properties provides a valuable avenue for understanding the behavior of chemical compounds. For novel molecules such as this compound, computational analysis can offer insights into its potential physicochemical and electronic characteristics, guiding further experimental research. This section delves into the theoretical structure-property relationships of this compound, focusing on the electronic and steric influences of its constituent functional groups and its predicted lipophilicity and surface properties.

The 3-nitrophenyl group is characterized by the presence of a nitro (-NO2) substituent on the phenyl ring. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. libretexts.orglibretexts.org Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org By resonance, the nitro group can delocalize the pi electrons of the ring, further decreasing the electron density, particularly at the ortho and para positions. minia.edu.eg In the case of the 3-nitrophenyl group (meta-substitution), this electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution. libretexts.org This electronic deficit on the phenyl ring can influence the reactivity of the adjacent carbonyl group.

On the other hand, the 4-methylpiperazin-1-yl group is generally considered an electron-donating substituent. The nitrogen atoms of the piperazine (B1678402) ring possess lone pairs of electrons that can be donated through resonance. fiveable.me The methyl group attached to the distal nitrogen atom is a weak electron-donating group through hyperconjugation and induction, which can subtly enhance the electron-donating capacity of the piperazine ring. acs.org The piperazine ring itself, being a cyclic diamine, introduces significant steric bulk. The chair conformation of the piperazine ring and the presence of the methyl group contribute to the three-dimensional shape and size of this substituent, which can play a role in how the molecule interacts with its environment.

The combination of a strong electron-withdrawing group on one side of the carbonyl and an electron-donating group on the other creates a molecule with a significant electronic polarization. This push-pull electronic arrangement can lead to interesting molecular properties, including potential nonlinear optical (NLO) activity, as seen in other molecules with similar electronic asymmetry. nih.gov

In terms of steric effects, the piperazine ring is considerably bulkier than the nitro group. This steric hindrance can influence the conformation of the molecule, potentially affecting the planarity between the phenyl ring, the carbonyl group, and the piperazine ring. Such conformational constraints can, in turn, modulate the electronic communication between the different parts of the molecule.

Topological Polar Surface Area (TPSA) is another important descriptor, defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The this compound molecule contains several polar atoms that would contribute to its TPSA value: the two oxygen atoms of the nitro group, the oxygen atom of the carbonyl group, and the two nitrogen atoms of the piperazine ring. The presence of these multiple polar centers suggests that the molecule will have a significant TPSA value. A higher TPSA is generally associated with lower membrane permeability.

A summary of the expected contributions of the different molecular fragments to these computational parameters is presented in the table below.

| Molecular Fragment | Expected Contribution to LogP | Expected Contribution to TPSA |

| 3-Nitrophenyl | Increases lipophilicity (phenyl), decreases lipophilicity (nitro) | High contribution from nitro group |

| Carbonyl | Decreases lipophilicity | Moderate contribution |

| 4-Methylpiperazinyl | Increases lipophilicity (methyl, hydrocarbon backbone), decreases lipophilicity (nitrogens) | High contribution from nitrogen atoms |

It is important to note that these are qualitative assessments based on the structural components of this compound. Precise values for LogP and TPSA would require dedicated calculations using specialized software.

Chemical Reactivity and Mechanistic Studies of 4 Methylpiperazin 1 Yl 3 Nitrophenyl Methanone

Reduction Pathways of the Aromatic Nitro Group

The nitro group on the phenyl ring is a primary site of reactivity, and its reduction to an amino group is a common and important transformation. This can be achieved through several pathways, including catalytic hydrogenation and selective chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. The generally accepted mechanism for this transformation, known as the Haber mechanism, proceeds through a series of intermediates.

The initial step involves the reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). The final step is the reduction of the hydroxylamine to the amine. It is also proposed that condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo intermediates, which are subsequently reduced to the final aniline (B41778) product. A newer proposed mechanism suggests the formation of a Ph-N(OH) surface intermediate, which can then either react with adsorbed hydrogen to form aniline or react with itself to produce azoxybenzene.

For (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone, catalytic hydrogenation would yield (3-aminophenyl)(4-methylpiperazin-1-yl)methanone. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the ketone carbonyl or the piperazine (B1678402) ring.

Table 1: Intermediates in the Catalytic Hydrogenation of Aromatic Nitro Compounds

| Intermediate | Chemical Formula |

|---|---|

| Nitrosobenzene | C6H5NO |

| N-Phenylhydroxylamine | C6H5NHOH |

| Azoxybenzene | C12H10N2O |

| Azobenzene | C12H10N2 |

Given the presence of a ketone functional group, which is also susceptible to reduction, selective chemical reduction methods are often preferred to achieve the chemoselective reduction of the nitro group. A variety of reagents and methodologies have been developed for this purpose.

One common strategy involves the use of metal hydrides. While powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the nitro group and the ketone, milder and more selective reagents can be employed. For instance, sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce a nitro group on its own, but its reactivity can be enhanced by the addition of transition metal complexes, such as Ni(PPh3)4, allowing for the selective reduction of the nitro group. jsynthchem.com Another approach is the use of sodium cyanoborohydride (NaCNBH3), a milder hydride transfer agent that is known to be safe for nitro groups while being effective for the reduction of imines and iminium salts. stackexchange.com

Other selective methods include the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron salts. A particularly effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities is hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This system has been shown to be more effective than hydrazine alone and avoids the hydrogenolysis of sensitive groups. niscpr.res.in The combination of diborane (B8814927) (B2H6) or its complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), can also be used for the selective reduction of nitro groups.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Selectivity |

|---|---|

| NaBH4 / Ni(PPh3)4 | Reduces nitro group in the presence of ketones. jsynthchem.com |

| NaCNBH3 | Mild reducing agent, generally unreactive towards nitro groups. stackexchange.com |

| Hydrazine hydrate / Catalyst (e.g., Raney Ni, Fe) | Effective for nitro group reduction. |

| Hydrazine glyoxylate / Zn or Mg | Selective for nitro groups in the presence of other reducible groups. niscpr.res.in |

Nucleophilic and Electrophilic Substitution Reactions on the Aryl Moieties

The 3-nitrophenyl ring in this compound is electron-deficient due to the strong electron-withdrawing effects of both the nitro group and the carbonyl group. This electronic nature dictates its reactivity towards nucleophilic and electrophilic substitution reactions.

The presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the electron-poor aromatic ring, displacing a suitable leaving group. While there is no inherent leaving group on the 3-nitrophenyl moiety of the parent compound, this type of reactivity becomes relevant if a leaving group, such as a halogen, were present on the ring. The nitro and carbonyl groups would stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. youtube.com

Conversely, the electron-deficient nature of the 3-nitrophenyl ring deactivates it towards electrophilic aromatic substitution (EAS). askfilo.com Both the nitro and carbonyl groups are meta-directing deactivators. askfilo.com Therefore, any electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, would be significantly slower than on an unsubstituted benzene (B151609) ring and would direct the incoming electrophile to the positions meta to both existing groups (i.e., the 5-position).

Transformations Involving the Ketone Carbonyl Functionality

The ketone carbonyl group is another reactive site in the molecule, susceptible to a variety of nucleophilic addition and reduction reactions.

The carbonyl carbon is electrophilic and can be attacked by nucleophiles. Common reactions include the formation of cyanohydrins upon treatment with hydrogen cyanide, and the formation of imines with primary amines. ck12.org The ketone can also undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). ck12.org Given the presence of the nitro group, a milder reducing agent like NaBH4 would be preferred if selective reduction of the ketone is desired, as LiAlH4 would also reduce the nitro group.

The ketone can also be completely reduced to a methylene (B1212753) group (CH2) through reactions like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). ck12.org However, the harsh acidic conditions of the Clemmensen reduction would likely protonate the piperazine nitrogen, and the strong basic conditions of the Wolff-Kishner reduction could potentially lead to side reactions. A milder alternative for this transformation is the reduction of the corresponding tosylhydrazone with a reagent like sodium cyanoborohydride. stackexchange.com

Derivatization Reactions at the Piperazine Nitrogen

The piperazine moiety contains a tertiary amine (the nitrogen attached to the methyl group) and an amide nitrogen. The tertiary amine nitrogen is nucleophilic and basic, making it a site for further derivatization.

The lone pair of electrons on the tertiary nitrogen allows it to react with electrophiles. For example, it can be alkylated with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction would introduce a positive charge on the piperazine ring. The basicity of this nitrogen also means it will readily form a salt upon treatment with acids. The synthesis of various piperazine-containing drugs often involves the nucleophilic attack of the piperazine nitrogen on an electrophilic center. mdpi.com

Reaction Mechanisms and Kinetics of Observed Transformations

The kinetics of the catalytic hydrogenation of nitroarenes are complex and depend on several factors, including the catalyst, solvent, temperature, and pressure. Studies on the hydrogenation of nitrobenzene (B124822) have shown that the reaction rate can be influenced by the adsorption of the reactants and intermediates on the catalyst surface. The Langmuir-Hinshelwood model has been used to describe the kinetics of such reactions, taking into account the competitive adsorption of different species. aidic.it For this compound, the presence of the bulky piperazinyl-methanone substituent could sterically influence the adsorption of the nitro group onto the catalyst surface, potentially affecting the reaction rate compared to simpler nitroarenes.

In nucleophilic aromatic substitution reactions, the rate is highly dependent on the nature of the electron-withdrawing groups and the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of the Meisenheimer complex being the rate-determining step in many cases. The stability of this intermediate, which is enhanced by electron-withdrawing groups at the ortho and para positions to the leaving group, is a key factor in determining the reaction rate.

The mechanisms of ketone reactions are well-established. Nucleophilic addition to the carbonyl group proceeds via the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in The kinetics of these reactions are influenced by the steric and electronic environment of the carbonyl group.

Design, Synthesis, and Characterization of 4 Methylpiperazin 1 Yl 3 Nitrophenyl Methanone Derivatives and Analogues

Systematic Modification Strategies for Structure-Property Correlation Studies

Systematic structural modifications of (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone are crucial for establishing comprehensive structure-property relationships. These relationships are vital for fine-tuning the molecule's characteristics for various applications. The primary strategies for modification involve altering the substituents on the nitrophenyl ring, making changes to the piperazine (B1678402) moiety, and substituting the methanone (B1245722) linkage.

Variation of Substituents on the Nitrophenyl Ring

For instance, the position of the nitro group itself is a key variable. While the parent compound features a 3-nitrophenyl group, analogues with a 4-nitrophenyl moiety have also been synthesized and studied. Furthermore, additional substituents can be introduced alongside the nitro group. Examples of such modifications include the presence of amino and chloro groups. The synthesis of (4-amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (B1530173) demonstrates the introduction of an electron-donating amino group, which can significantly alter the electronic properties of the aromatic ring. Conversely, the synthesis of derivatives like [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone introduces an electron-withdrawing chloro group, which can also impact the molecule's reactivity and interactions. nih.gov The dinitrophenyl analogue, specifically (4‐(4‐hydroxyphenyl)piperazin‐1‐yl)(2,4‐dinitrophenyl)methanone, has also been synthesized, showcasing the potential for multiple substitutions on the phenyl ring. unacademy.com

A summary of representative substitutions on the phenyl ring of piperazine-1-yl-phenylmethanone derivatives is presented in the interactive table below.

| Phenyl Ring Substituent(s) | Observed Effect/Application Area | Reference Compound Example |

| 3-Nitro | Parent compound core structure | This compound |

| 4-Nitro | Alternative nitro group position | (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone |

| 4-Amino, 3-Nitro | Introduction of an electron-donating group | (4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone |

| 3-Chloro, 2-Nitro | Introduction of an electron-withdrawing group | [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone |

| 2,4-Dinitro | Multiple electron-withdrawing groups | (4‐(4‐Hydroxyphenyl)piperazin‐1‐yl)(2,4‐dinitrophenyl)methanone |

| 4-Fluoro | Halogen substitution | (4‐(4‐Hydroxyphenyl)piperazin‐1‐yl)(4‐fluorophenyl)methanone |

| 2-Fluoro | Halogen substitution | (4‐(4‐Hydroxyphenyl)piperazin‐1‐yl)(2‐fluorophenyl)methanone |

| 2-Chloro | Halogen substitution | (4‐(4‐Hydroxyphenyl)piperazin‐1‐yl)(2‐chlorophenyl)methanone |

| Biphenyl | Extended aromatic system | (4‐(4‐Hydroxyphenyl)piperazin‐1‐yl)(biphenyl‐4‐yl)methanone |

Alterations to the Piperazine Ring and N-Methyl Group

Modifications to the piperazine ring and its N-methyl substituent offer another avenue for systematically altering the compound's properties. These changes can affect the molecule's basicity, lipophilicity, and steric bulk, which in turn can influence its biological activity and physical properties.

A common modification is the replacement of the N-methyl group with other alkyl or aryl substituents. For example, N-arylpiperazines are a well-studied class of compounds. The synthesis of various N-substituted piperazines has been achieved through methods such as nucleophilic substitution on alkyl halides and reductive amination. nih.gov The piperazine nitrogen can also be acylated, leading to diacyl piperazine derivatives. nih.gov

Bioisosteric replacement of the piperazine ring itself is a more advanced strategy. This involves replacing the piperazine moiety with other cyclic diamines or heterocyclic scaffolds that mimic its spatial and electronic properties. Such replacements can improve metabolic stability or other pharmacokinetic parameters. For instance, pyrrolidino[3,4-c]pyrazole has been explored as a piperazine bioisostere.

The following interactive table provides examples of modifications to the piperazine ring and its N-substituent in related methanone structures.

| Piperazine Ring Modification | N-Substituent | Example Compound Class |

| Unmodified | Methyl | This compound |

| Unmodified | Aryl | N-Arylpiperazine derivatives |

| Unmodified | Benzyl | N-Benzylpiperazine derivatives |

| C-Substituted | Various | C-Substituted piperazine derivatives |

| Bioisosteric Replacement | N/A | Pyrrolidino[3,4-c]pyrazole analogues |

| Acylated | Acyl | Diacyl piperazine derivatives |

Substitutions at the Methanone Linkage

The methanone (carbonyl) linkage between the nitrophenyl and piperazine rings is a key structural feature that can also be modified to influence the compound's properties. Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and alter physicochemical properties.

One such modification is the replacement of the carbonyl oxygen with a sulfur atom to yield a thioamide. The synthesis of thioamides can be achieved through various methods, including the Willgerodt–Kindler reaction, which utilizes elemental sulfur and an amine. rsc.orgnih.gov Another approach involves the use of thionating agents like Lawesson's reagent to convert the existing amide to a thioamide. Thioamides have different electronic and hydrogen-bonding properties compared to their amide counterparts, which can lead to altered biological activity. montana.edu

Furthermore, the entire amide group can be replaced by other five-membered heterocyclic rings that act as bioisosteres. Examples of such bioisosteres include 1,3,4-oxadiazoles and 1,2,3-triazoles. nih.gov These replacements can significantly alter the compound's shape, polarity, and metabolic profile. The synthesis of these analogues typically involves multi-step procedures starting from the corresponding carboxylic acid and hydrazine (B178648) or azide (B81097) precursors.

Exploration of Isomeric and Conformer Landscape of Derivatives

The derivatives of this compound can exist as different isomers and conformers, which can have a profound impact on their properties and biological activity. The study of this landscape is therefore of significant interest.

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the existence of rotational isomers (rotamers), often referred to as syn and anti or cis and trans conformers. nih.gov The energy barrier for this rotation can be determined using dynamic NMR spectroscopy by analyzing the coalescence of signals at different temperatures. nih.govnih.gov For N-benzoylated piperazines, the activation energy barriers for this rotation have been found to be in the range of 56 to 80 kJ/mol. nih.gov The presence of electron-withdrawing substituents on the benzoyl ring has been shown to increase the rotational barrier. nih.gov

In addition to the amide bond rotation, the piperazine ring itself is conformationally flexible and typically adopts a chair conformation. nih.govnih.gov In unsymmetrically substituted piperazines, the ring can undergo inversion, leading to different chair conformers with substituents in either axial or equatorial positions. The energy barrier for this ring inversion can also be measured by dynamic NMR. For some N-benzoylated piperazines, the energy barrier for ring inversion is lower than that for amide bond rotation. nih.gov In 2-substituted piperazines, the axial conformation has been found to be preferred in some cases. recentscientific.com

Computational methods, such as Density Functional Theory (DFT), are also employed to study the conformational landscape of these molecules. nanobioletters.comresearchgate.net These methods can be used to calculate the relative energies of different conformers and to predict the most stable geometries.

Synthesis of Heterocyclic Fused Analogues

Fusing the this compound scaffold with other heterocyclic rings can lead to novel chemical entities with potentially enhanced or new properties. This strategy has been explored to create more complex, rigid structures.

One approach involves the synthesis of quinazolinone-fused piperazine derivatives. These can be prepared through a multi-step sequence starting from appropriately substituted antranilic acids or benzonitriles, followed by cyclization and subsequent coupling with a piperazine derivative. google.com For example, 4-chloroquinazolines can be reacted with piperazine derivatives in a nucleophilic substitution reaction to yield the desired fused products. google.com

Pyrazolo-fused systems are another important class of heterocyclic analogues. The synthesis of pyrazolo[3,4-d]pyrimidines, for instance, can be achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing 5-aminopyrazole core. nanobioletters.comrsc.org This often involves cyclization with a formamide (B127407) equivalent, followed by chlorination and reaction with a piperazine. rsc.org

The synthesis of benzodiazepine-fused analogues has also been reported. nih.gov These can be prepared through various strategies, including intramolecular Buchwald-Hartwig amination reactions or photocatalyzed cascade reactions involving the formation of new carbon-carbon and carbon-nitrogen bonds.

Investigation of Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives of this compound can present challenges in controlling regioselectivity and stereoselectivity, especially when introducing multiple substituents or creating chiral centers.

Regioselectivity is a key consideration when functionalizing the piperazine ring, particularly when the two nitrogen atoms are inequivalent. For example, in the acylation of a monosubstituted piperazine, the reaction can occur at either the substituted or unsubstituted nitrogen, and reaction conditions must be optimized to favor the desired product. The direct C-H functionalization of piperazines is an emerging area where regioselectivity is a significant challenge, as reactions can occur at different carbon atoms of the ring.

Stereoselectivity becomes important when introducing chiral centers into the molecule, for instance, by using a chiral piperazine derivative or by creating a new stereocenter during a reaction. The synthesis of enantiomerically pure chiral piperazines can be achieved starting from chiral precursors like α-amino acids. nih.gov Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is another method to access chiral piperazin-2-ones, which can then be converted to chiral piperazines. unacademy.comrecentscientific.com Diastereoselective reactions are also crucial, for example, in the synthesis of C-substituted piperazines through iridium-catalyzed [3+3] cycloadditions of imines, which can yield a single diastereoisomer. nih.gov The stereochemical outcome of such reactions is often dictated by the catalyst and reaction conditions employed.

Exploration of Non Clinical Academic Applications of 4 Methylpiperazin 1 Yl 3 Nitrophenyl Methanone and Its Derivatives

Applications in Materials Science and Organic Electronics Research

The inherent electronic characteristics of the nitrophenyl and piperazine (B1678402) moieties suggest that (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone and its derivatives could possess interesting optical and electronic properties relevant to materials science.

While direct studies on the optical and electronic properties of this compound are not extensively documented, research on analogous nitrophenyl-containing molecules provides valuable insights. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the aromatic ring, can lead to significant intramolecular charge transfer, which is a key characteristic for nonlinear optical (NLO) properties.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the molecular structure, spectroscopic properties, and NLO properties of various methanone (B1245722) derivatives. For instance, analysis of related (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives has shown that the presence of nitro groups enhances their electrophilicity and contributes to their NLO properties. scispace.com The hyperpolarizability (β₀) of these compounds, a measure of their NLO activity, was found to be significantly greater than that of the standard NLO material, urea. scispace.com

Furthermore, DFT calculations on compounds like ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) have been used to analyze their frontier molecular orbitals (HOMO-LUMO). monash.edu The energy gap between the HOMO and LUMO is crucial in determining a molecule's electronic properties and reactivity. The presence of the electron-withdrawing nitro group in such molecules often leads to a smaller HOMO-LUMO gap, which can be advantageous for applications in organic electronics.

Table 1: Predicted Electronic Properties of a Related Nitrophenyl Methanone Derivative

| Property | Value | Reference |

|---|

This table is based on data for ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) and is illustrative of the types of properties investigated in similar compounds.

The bifunctional nature of this compound, with its reactive piperazine nitrogen and the potential for functionalization on the nitrophenyl ring, makes it a candidate for incorporation into larger molecular assemblies. The piperazine unit can act as a flexible linker in the backbone of polymers or as a node in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. The nitro group can be chemically modified, for example, reduced to an amine, providing a route to further polymerization or functionalization.

Utility as Key Synthetic Intermediates in Complex Molecule Construction

Nitro compounds are recognized as versatile building blocks in organic synthesis due to the diverse reactivity of the nitro group. nih.govresearchgate.net This functionality can be transformed into a wide array of other functional groups, making nitro-containing molecules like this compound valuable intermediates.

The reduction of the nitro group to an amine is a common and pivotal transformation. nih.gov This opens up a plethora of synthetic possibilities, allowing for the introduction of new substituents or the formation of new ring systems. The resulting amino derivative, (3-aminophenyl)(4-methylpiperazin-1-yl)methanone, can serve as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

The piperazine moiety itself is a privileged scaffold in medicinal chemistry, and its derivatives are often used as starting materials in the synthesis of biologically active compounds. researchgate.netmdpi.com The combination of the piperazine ring and the synthetically versatile nitro group in one molecule makes this compound a strategic starting point for the construction of diverse molecular architectures.

Research in Catalysis and Coordination Chemistry (e.g., Ligand Design for Metal Complexes)

Piperazine-based ligands have been successfully employed in various catalytic reactions. researchgate.net For example, simple piperazine has been used as an efficient and inexpensive ligand in palladium-catalyzed homocoupling reactions to synthesize bipyridines and their analogues. ingentaconnect.com The combination of Pd(OAc)₂ and piperazine forms an excellent catalyst for the homocoupling of azaarenyl halides. ingentaconnect.com

Derivatives of this compound could be designed to act as bidentate or polydentate ligands. The piperazine nitrogens can provide coordination sites, and the nitrophenyl group can be modified to include additional coordinating atoms, leading to ligands with specific geometries and electronic properties for targeted catalytic applications or for the construction of coordination polymers and MOFs. monash.edursc.org

Table 2: Examples of Piperazine-Based Ligands in Catalysis

| Catalyst System | Reaction Type | Reference |

|---|

Studies in Chemical Biology: Mechanistic Investigations (excluding human clinical data)

The piperazine-methanone scaffold is a common motif in molecules designed to interact with biological targets. While this article excludes clinical data, the non-clinical investigation of such compounds as chemical probes provides valuable insights into biological processes.

Derivatives of this compound have been explored as inhibitors of various enzymes, acting as chemical probes to study their function. For example, a series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. nih.gov One such derivative, featuring an indole (B1671886) moiety, exhibited significant tyrosinase inhibitory activity with an IC₅₀ value of 72.55 μM. nih.gov Enzyme kinetics analysis revealed a mixed inhibition mechanism. nih.gov

In another study, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone was identified as a potent competitive inhibitor of tyrosinase, with an IC₅₀ value of 0.18 μM. unica.it Such potent and specific inhibitors are invaluable tools for studying the role of tyrosinase in various biological pathways.

Furthermore, the general structure of this compound can be seen as a fragment or building block for more complex molecules, including those used in the development of proteolysis-targeting chimeras (PROTACs). The piperazine moiety can act as a linker, connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. This makes the scaffold a subject of interest in the field of targeted protein degradation.

Table 3: Inhibitory Activity of a Related Nitrophenylpiperazine Derivative

| Compound | Target Enzyme | IC₅₀ | Inhibition Type | Reference |

|---|---|---|---|---|

| Indole-substituted 4-nitrophenylpiperazine derivative | Tyrosinase | 72.55 μM | Mixed | nih.gov |

In Vitro Biological Activity Studies (e.g., fungicidal mechanisms, non-mammalian enzyme inhibition)

Derivatives of the (4-Methylpiperazin-1-yl)(phenyl)methanone scaffold have been synthesized and evaluated for various biological activities in non-clinical settings. These studies include assessments of antifungal properties and inhibition of non-mammalian enzymes.

One area of investigation has been the antifungal activity of related structures. A study on piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone derivatives, which share the piperazinyl-methanone core, demonstrated notable antifungal effects against various fungal strains. researchgate.netresearchgate.net Specific compounds from this series, namely 3d, 3e, and 3f, were identified as having good antifungal activity, although the precise mechanisms of action were not fully elucidated in the initial screening. researchgate.netresearchgate.net

In the realm of non-mammalian enzyme inhibition, a series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential inhibitors of tyrosinase, an enzyme found in plants and fungi. nih.gov Among the synthesized compounds, a derivative featuring an indole moiety, designated as compound 4l, demonstrated the most significant inhibitory effect on mushroom tyrosinase. nih.gov Kinetic analysis of this compound revealed a mixed-type inhibition mechanism, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type | Source |

|---|---|---|---|---|

| Compound 4l (indole derivative) | Mushroom Tyrosinase | 72.55 | Mixed | nih.gov |

Receptor Binding Studies at a Molecular Level (non-pharmacological outcomes)

The interaction of this compound derivatives with specific receptors has been explored at a molecular level, with a focus on understanding binding affinities and modes of interaction rather than pharmacological effects.

One line of research investigated a series of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally related to the core compound, for their binding affinity to opioid receptors. nih.gov These studies utilized in vitro [³⁵S]GTPγS binding assays to determine the compounds' ability to antagonize selective agonists for the kappa (κ), mu (μ), and delta (δ) opioid receptors. nih.gov Several analogues were identified as potent and selective κ-opioid receptor antagonists. The binding affinity is quantified by the equilibrium dissociation constant (Kₑ), with lower values indicating higher affinity. nih.gov

| Compound | Receptor Target | Binding Assay | Kₑ Value (nM) | Source |

|---|---|---|---|---|

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) | Kappa Opioid Receptor | [³⁵S]GTPγS | 0.61 | nih.gov |

Another study focused on a different set of derivatives, specifically substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, and their interaction with tubulin. rsc.org Molecular modeling studies suggested that the most active compound from this series, 10ec, binds to the colchicine (B1669291) binding site of tubulin. rsc.org This interaction was shown to inhibit tubulin polymerization, a key process in microtubule formation. This research provides molecular-level insight into the non-covalent interactions between a piperazinyl-methanone derivative and a crucial cellular protein. rsc.org

Table of Mentioned Compounds

| Compound Name | Reference |

|---|---|

| This compound | - |

| piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone derivatives | researchgate.netresearchgate.net |

| 4-nitrophenylpiperazine derivatives | nih.gov |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | nih.gov |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | nih.gov |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | rsc.org |

Future Research Directions for 4 Methylpiperazin 1 Yl 3 Nitrophenyl Methanone

Development of Green Chemistry Approaches for Synthesis

Traditional amide bond formation often relies on stoichiometric coupling reagents that are atom-inefficient and generate significant waste. Future research should focus on developing greener synthetic routes to (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone.

Biocatalysis: Enzymatic approaches to amide synthesis are gaining traction as a sustainable alternative. rsc.orgresearchgate.net Enzymes like amide bond synthetases can catalyze the formation of amides in aqueous media, often with high selectivity and minimal need for protecting groups. acs.orgnih.gov Research into identifying or engineering an enzyme capable of coupling 3-nitrobenzoic acid and 1-methylpiperazine (B117243) could lead to a highly efficient and environmentally benign synthesis. These biocatalytic reactions can often be performed under mild conditions, reducing energy consumption. semanticscholar.org

Alternative Energy Sources: The use of microwave and ultrasound irradiation can significantly accelerate organic reactions, often leading to higher yields and reduced side products. nih.govmdpi.comnih.gov Investigating the microwave- or ultrasound-assisted synthesis of this compound could lead to more efficient and scalable processes. For instance, ultrasound-assisted synthesis has been successfully employed for piperazine-based dithiocarbamates, demonstrating its potential for related structures. mdpi.com

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow synthesis for this compound would allow for better control over reaction parameters and could facilitate in-line purification, leading to a more streamlined and efficient manufacturing process.

| Green Synthesis Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Microwave/Ultrasound | Faster reaction times, higher yields, energy efficiency |

| Flow Chemistry | Improved control, enhanced safety, potential for automation |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and ensure product quality, the implementation of Process Analytical Technology (PAT) is crucial. mt.comwikipedia.orglongdom.orgnih.govhamiltoncompany.com PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time.

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of the amidation reaction in real-time. mdpi.com By tracking the disappearance of reactants and the appearance of the product, reaction kinetics can be determined, and the endpoint can be precisely identified. This real-time data allows for better process control and can help to minimize the formation of impurities.

Crystallization Monitoring: The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance. Raman spectroscopy is a powerful tool for monitoring crystallization processes in real-time, providing information on polymorph formation and particle size distribution. news-medical.netazom.comcoherent.comnih.gov For this compound, in-situ Raman monitoring could be used to ensure the desired crystalline form is consistently produced.

| Spectroscopic Technique | Application in Real-Time Monitoring |

| In-situ FTIR/Raman | Reaction kinetics, endpoint determination, impurity profiling |

| Raman Spectroscopy | Crystallization monitoring, polymorph identification |

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

Reaction Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions for a given transformation. nih.gov For the synthesis of this compound, an ML model could be developed to predict the ideal solvent, temperature, and catalyst, thereby accelerating the development of a high-yielding synthetic route.

| Machine Learning Application | Predictive Capability |

| Reaction Optimization | Predicts optimal reaction conditions (solvent, temperature, etc.) |

| Property Prediction | Predicts physicochemical and biological properties |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The nitro and piperazine (B1678402) moieties in this compound offer opportunities to explore novel chemical transformations.

Photocatalysis: The nitroaromatic group can be selectively reduced under photocatalytic conditions. benthamdirect.com This opens up the possibility of converting the nitro group to an amino group or other functionalities under mild, light-driven conditions. rsc.orgdechema.dersc.orgdss.go.th Exploring the photocatalytic reactivity of this compound could lead to the synthesis of novel derivatives with interesting properties.

Electrochemistry: Organic electrosynthesis provides a sustainable and often highly selective method for performing redox reactions. acs.orgwikipedia.orgnih.govnih.govacs.org The nitro group can be electrochemically reduced, and the piperazine ring could potentially undergo electrochemical oxidation, leading to C-H functionalization. mdpi.com Investigating the electrochemical behavior of this compound could uncover new synthetic pathways.

Radical Chemistry: The piperazine ring can be functionalized through radical-mediated reactions. For instance, Mn(OAc)3-mediated radical cyclizations have been used to synthesize piperazine-substituted dihydrofurans. nih.govresearchgate.net Exploring the radical chemistry of this compound could lead to the development of novel and complex molecular architectures.

| Transformation Pathway | Potential Outcome |

| Photocatalysis | Selective reduction of the nitro group |

| Electrochemistry | Controlled redox reactions, C-H functionalization |

| Radical Chemistry | Formation of complex heterocyclic systems |

Design of Chemically Innovative Materials Based on the Compound's Core Structure

The unique combination of a polar nitro group and a flexible piperazine ring suggests that this compound could serve as a building block for novel materials.

Pharmaceutical Derivatives: The piperazine scaffold is a common feature in many approved drugs. nih.govresearchgate.net The core structure of this compound could be modified to create new drug candidates. For example, reduction of the nitro group to an amine would provide a handle for further functionalization, allowing for the synthesis of a library of compounds for biological screening.

Functional Polymers: The aromatic and heterocyclic components of the molecule could be incorporated into polymer backbones to create materials with specific properties. For example, polymers containing nitroaromatic groups may have applications in nonlinear optics or as energetic materials. The piperazine unit could impart desirable solubility or metal-coordinating properties.

Supramolecular Assemblies: The hydrogen bond acceptors (carbonyl and nitro oxygens) and the tertiary amines of the piperazine ring could participate in the formation of well-ordered supramolecular structures, such as co-crystals or gels. The design of such materials could lead to applications in areas like controlled release or catalysis.

| Material Class | Potential Application |

| Pharmaceutical Derivatives | Development of new therapeutic agents |

| Functional Polymers | Nonlinear optics, energetic materials, specialty polymers |

| Supramolecular Assemblies | Controlled release, catalysis, crystal engineering |

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.28 (ArH, 3-nitrophenyl), 3.80–2.26 (piperazine CH₂ and CH₃ groups) confirm the scaffold .

- ¹³C NMR : Carbonyl resonance at ~170 ppm and aromatic carbons between 120–140 ppm validate connectivity .

- Elemental Analysis : Match calculated vs. experimental C/H/N values (e.g., C 63.00%, H 5.30%, N 12.20% for analogous compounds) to confirm purity .

What are the challenges in reducing the nitro group of this compound to an amine, and how are these addressed?

Advanced Research Question

Reduction of the 3-nitro group to an amine (e.g., for bioactive analog synthesis) requires selective conditions:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (30–50 psi), but ensure the piperazine ring is stable to reduction .

- Iron-Based Reduction : A safer alternative involves Fe powder (5 eq) and NH₄Cl (8 eq) in EtOH/H₂O at 40°C for 4–6 hours, yielding ~67% .

Key Considerations : - Monitor reaction progress via TLC to avoid over-reduction.

- Purify the amine product using silica gel chromatography to remove metal residues.

How does the electronic nature of substituents on the phenyl ring influence the reactivity and biological activity of this compound?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., NO₂) : Enhance stability but may reduce solubility. The 3-nitro group directs electrophilic substitution to the meta position, affecting derivatization .

- Structure-Activity Relationships (SAR) : Analogues with halogen substituents (e.g., Br, Cl) show improved cytotoxicity (e.g., IC₅₀ < 10 µM in leukemia cells) by modulating electron density and binding affinity .

- Computational Modeling : Use DFT calculations to predict charge distribution and optimize substituents for target interactions (e.g., kinase inhibition) .

What methodologies are recommended for analyzing contradictions in crystallographic data for piperazine-containing compounds?

Advanced Research Question

- SHELX Refinement : For resolving ambiguous electron density maps, employ iterative refinement cycles in SHELXL, adjusting occupancy and thermal parameters .

- Twinned Data : Use the TWIN/BASF commands in SHELXTL to model crystal twinning, common in piperazine derivatives due to flexible rings .

- Validation Tools : Check R-factors (R₁ < 0.05) and Fo/Fc maps to identify misplaced atoms or solvent molecules .

How can researchers evaluate the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

- LogP Determination : Use reverse-phase HPLC to measure lipophilicity, critical for blood-brain barrier penetration .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration methods quantify free fraction, guiding dose adjustments .

What are the best practices for troubleshooting low yields in multi-step syntheses involving this compound?

Q. Methodological Guidance

- Intermediate Characterization : Use in-situ IR or LC-MS to detect unstable intermediates (e.g., acyl azides) that may degrade .

- Byproduct Identification : Perform GC-MS or ²D NMR (e.g., HSQC) to trace side reactions (e.g., piperazine ring alkylation) .

- Scale-Up Adjustments : Optimize stirring rate and temperature gradients to mitigate exothermic side reactions in large batches .

How can researchers validate the biological activity of this compound in disease models, and what controls are essential?

Advanced Research Question

- In Vitro Assays :

- In Vivo Models : Include sham-treated cohorts and monitor off-target effects (e.g., organ toxicity via histopathology) .

What analytical strategies resolve discrepancies in elemental analysis data for piperazine derivatives?

Q. Methodological Guidance

- Sample Purity : Re-crystallize from EtOAc/hexane (1:3) and re-run CHN analysis to rule out solvent contamination .

- Alternative Techniques : Use X-ray photoelectron spectroscopy (XPS) to quantify elemental composition if combustion analysis fails .

How can computational tools predict the interaction of this compound with protein targets like kinases or GPCRs?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.